molecular formula C14H22O2Si B13524817 2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde

2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde

Cat. No.: B13524817
M. Wt: 250.41 g/mol
InChI Key: YDSRFKLJZYYNOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde is a versatile organic compound widely used in synthetic organic chemistry. It is known for its role as a reagent in various chemical reactions, particularly in the synthesis of complex molecules. The compound’s structure includes a tert-butyldimethylsilyl group, which provides stability and reactivity, making it valuable in synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde typically involves the reaction of tert-butyldimethylsilyl chloride with phenylacetaldehyde in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde is used in a wide range of scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: The compound is used in the study of biochemical pathways and enzyme mechanisms.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde involves its reactivity as an aldehyde and a silyl ether. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether group can be cleaved under acidic or basic conditions to reveal a hydroxyl group. These properties make it a valuable reagent in various synthetic transformations .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Tert-butyldimethylsilyl)oxy]acetaldehyde
  • 2-[(Tert-butyldimethylsilyl)oxy]ethanol
  • 2-[(Tert-butyldimethylsilyl)oxy]ethylamine

Uniqueness

2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde is unique due to the presence of the phenyl group, which imparts additional stability and reactivity compared to its analogs. This makes it particularly useful in the synthesis of aromatic compounds and complex organic molecules .

Properties

Molecular Formula

C14H22O2Si

Molecular Weight

250.41 g/mol

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxy-2-phenylacetaldehyde

InChI

InChI=1S/C14H22O2Si/c1-14(2,3)17(4,5)16-13(11-15)12-9-7-6-8-10-12/h6-11,13H,1-5H3

InChI Key

YDSRFKLJZYYNOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(C=O)C1=CC=CC=C1

Origin of Product

United States

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